Cefclidin
概要
準備方法
合成経路と反応条件
セフクリジンは、セファロスポリン核の指定された位置に特定の側基を組み込む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。
セファロスポリン核の形成: セファロスポリンの核構造は、特定の前駆体の環化を含む一連の化学反応によって合成されます。
側基の組み込み: 側基、例えば(4-カルバモイル-1-アゾニアビシクロ[2.2.2]オクタン-1-イル)メチルと[(2Z)-2-(2-アミノ-1,3-チアゾール-4-イル)-2-(メトキシイミノ)アセチル]アミノは、それぞれ3位と7位に導入されます
工業生産方法
セフクリジンの工業生産は、収率と純度を高くするために最適化された反応条件を使用した大規模な化学合成を含みます。このプロセスには以下が含まれます。
バッチ式または連続式フローリアクター: これらのリアクターは、制御された条件下で化学反応を行うために使用されます。
化学反応の分析
反応の種類
セフクリジンは、以下を含むさまざまな化学反応を起こします。
酸化: セフクリジンは特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、セフクリジン分子の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元剤: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
生成される主な生成物
これらの反応から生成される主な生成物には、抗菌活性と薬物動態が変化した修飾セフクリジン誘導体があります .
科学研究の応用
セフクリジンは、以下を含む幅広い科学研究の応用があります。
化学: セフクリジンは、セファロスポリン系抗生物質の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: セフクリジンは、細菌の耐性機構と新しい抗菌剤の開発を研究するために使用されます。
医学: セフクリジンは、細菌感染症の治療における有効性と安全性を評価するための臨床研究で使用されます。
科学的研究の応用
Cefclidin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: This compound is used in the pharmaceutical industry for the development of new cephalosporin antibiotics .
作用機序
セフクリジンは、細菌の細胞壁合成を阻害することにより、その抗菌効果を発揮します。それは、細菌の細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害は、機能的な細胞壁の形成を防ぎ、細菌の細胞溶解と死につながります .
類似の化合物との比較
セフクリジンは、セフェピムやセフピロムなどの他の類似の化合物と比較されます。これらの化合物は構造的に類似していますが、抗菌スペクトルと酵素的加水分解に対する耐性が異なります。
セフェピム: セフェピムはより広い活性スペクトルを持っていますが、セフクリジンと比較して特定の耐性株に対してはあまり効果がありません。
セフピロム: セフピロムはセフクリジンと同様の活性を示しますが、薬物動態が異なります .
類似の化合物のリスト
- セフェピム
- セフピロム
- セフタジジム
- セフォタキシム
- セフトリアキソン
類似化合物との比較
Cefclidin is compared with other similar compounds, such as cefepime and cefpirome. These compounds share structural similarities but differ in their antibacterial spectrum and resistance to enzymatic hydrolysis:
Cefepime: Cefepime has a broader spectrum of activity but is less effective against certain resistant strains compared to this compound.
Cefpirome: Cefpirome exhibits similar activity to this compound but has different pharmacokinetic properties .
List of Similar Compounds
- Cefepime
- Cefpirome
- Ceftazidime
- Cefotaxime
- Ceftriaxone
生物活性
Cefclidin (E1040) is a novel cephalosporin antibiotic that has garnered attention for its unique biological activity, particularly its efficacy against various bacterial strains, including those resistant to other antibiotics. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.
Overview of this compound
This compound is an intravenously administered cephalosporin antibiotic developed to combat a range of bacterial infections. Its structure allows it to exhibit potent bactericidal activity while maintaining stability against beta-lactamase enzymes produced by certain bacteria. This characteristic is crucial in the treatment of infections caused by resistant strains.
Antibacterial Efficacy
Minimum Inhibitory Concentrations (MICs)
The effectiveness of this compound has been assessed through various studies that determined its MICs against several clinical isolates. The following table summarizes the MIC values for this compound compared to other cephalosporins:
Bacterial Strain | This compound (µg/ml) | Cefotaxime (µg/ml) | Ceftazidime (µg/ml) | Cefoperazone (µg/ml) |
---|---|---|---|---|
Staphylococcus aureus | 12.5 | 0.5 | 4 | 1 |
Enterococcus faecalis | >100 | 8 | >100 | 16 |
Escherichia coli | 0.20 | 0.25 | 1 | 0.5 |
Klebsiella pneumoniae | 0.20 | 0.5 | 2 | 1 |
Enterobacter cloacae | 0.78 | 1 | >100 | 4 |
Pseudomonas aeruginosa | 12.5 | >100 | >100 | >100 |
This compound demonstrated superior activity against Enterobacter cloacae and Pseudomonas aeruginosa compared to cefotaxime, ceftazidime, and cefoperazone, highlighting its potential as a treatment option for infections caused by these pathogens .
Case Studies and Clinical Applications
Clinical studies involving this compound have shown promising results in treating various infections:
- Pneumonia and Pulmonary Abscess : In a study involving five patients with pneumonia and pulmonary abscesses, this compound was administered intravenously at doses ranging from 2.0 g to 4.0 g daily for periods of 9 to 21 days. The clinical response was positive in four out of five cases, with successful eradication of Pseudomonas aeruginosa noted in one patient, although Bacteroides intermedins persisted in another case .
- Surgical Infections : A clinical evaluation of this compound in surgical settings showed excellent responses in one case, good responses in thirteen cases, and fair or poor responses in others when administered at doses of 1 g to 2 g daily over varying durations . This indicates its utility in postoperative infection management.
Resistance Mechanism Insights
One of the significant advantages of this compound is its ability to resist the emergence of resistant bacterial strains during treatment. In comparative studies with ceftazidime, this compound did not show regrowth or emergence of resistant mutants during a simulated pharmacokinetic model over a period of twelve hours, while ceftazidime did . This suggests that this compound may be a more reliable option in settings where antibiotic resistance is a concern.
Pharmacokinetics and Administration
This compound is typically administered intravenously, allowing for rapid systemic availability and effective concentration levels against target pathogens. The pharmacokinetic profile indicates that it maintains effective plasma concentrations over extended periods post-administration, which is critical for treating severe infections .
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHVMCKLDZLGN-TVNFHGJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147023 | |
Record name | Cefclidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105239-91-6, 114013-51-3 | |
Record name | Cefclidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105239-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefclidin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Petrolite E 1040 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefclidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCLIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。